Pseudoephedrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoephedrine-d3 is a deuterated form of pseudoephedrine, a sympathomimetic amine commonly used as a nasal decongestant. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoephedrine-d3 can be synthesized through several methods, including the reduction of ephedrine-d3 or this compound hydrochloride. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by isotopic exchange reactions to introduce deuterium atoms. This process ensures the high purity and isotopic enrichment required for analytical standards .
Chemical Reactions Analysis
Types of Reactions: Pseudoephedrine-d3 undergoes various chemical reactions, including:
Oxidation: Converts this compound to norephedrine-d3 using oxidizing agents like potassium permanganate.
Reduction: Reduces this compound to methamphetamine-d3 using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Norephedrine-d3: Formed through oxidation.
Methamphetamine-d3: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Pseudoephedrine-d3 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of pseudoephedrine and related compounds.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of pseudoephedrine in biological systems.
Forensic Science: Assists in the identification and quantification of pseudoephedrine in forensic samples.
Drug Development: Used in the synthesis of deuterated drugs to improve metabolic stability and reduce side effects.
Mechanism of Action
Pseudoephedrine-d3 exerts its effects by displacing norepinephrine from storage vesicles in presynaptic neurons, leading to the release of norepinephrine into the synapse. This activates alpha and beta adrenergic receptors, causing vasoconstriction and bronchodilation . The deuterium atoms do not significantly alter the mechanism of action compared to non-deuterated pseudoephedrine .
Comparison with Similar Compounds
Ephedrine: A sympathomimetic amine with similar decongestant properties but higher central nervous system stimulation.
Phenylpropanolamine: Another decongestant with a similar mechanism of action but different regulatory status due to safety concerns.
Amphetamine: Shares structural similarities but has a much stronger central nervous system stimulant effect.
Uniqueness of Pseudoephedrine-d3: this compound is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .
Properties
CAS No. |
754966-06-8 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
168.25 g/mol |
IUPAC Name |
(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m0/s1/i2D3 |
InChI Key |
KWGRBVOPPLSCSI-HJRSCEKWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.